2-(Difluoromethyl)-3-fluoro-6-methylsulfanyl-benzonitrile
Description
Properties
IUPAC Name |
2-(difluoromethyl)-3-fluoro-6-methylsulfanylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c1-14-7-3-2-6(10)8(9(11)12)5(7)4-13/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNCIYPJITXIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)F)C(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Exchange Using Potassium Fluoride
The patent EP0073372A1 demonstrates the conversion of 2,6-dichlorobenzonitrile (DCBN) to 2,6-difluorobenzonitrile (DFBN) via reaction with excess KF in dimethylsulfoxide at >180°C. While this method achieves 60–70% yields for DFBN, its applicability to the target compound requires substituting chlorine at position 3 with fluorine. Computational studies suggest that electron-withdrawing nitrile and methylsulfanyl groups activate the ring for nucleophilic fluorination at position 3, though competing side reactions may necessitate protective-group strategies.
Catalytic Reduction of Chlorofluorobenzonitriles
Palladium-catalyzed hydrogenation of 3-chloro-2,6-difluorobenzonitrile at 5 kg/cm² H₂ pressure in methanol with triethylamine affords DFBN in 85% yield. Adapting this to the target compound would require a 3-chloro-2-difluoromethyl-6-methylsulfanyl-benzonitrile precursor. However, the methylsulfanyl group’s susceptibility to hydrogenolysis under these conditions remains a concern, mandating alternative catalysts or milder reducing agents.
Radical Difluoromethylation via Decarboxylative Coupling
Metal-Free Radical Cascade Cyclization
A breakthrough in ACS Omega (2023) details the synthesis of difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones using α,α-difluorophenylacetic acid and (NH₄)₂S₂O₈ under base- and metal-free conditions. This radical decarboxylation strategy generates difluoromethyl radicals (*CF₂H), which undergo addition to electron-deficient alkenes. For the target compound, an analogous approach could involve:
-
Coupling α,α-difluorophenylacetic acid with a 3-fluoro-6-methylsulfanyl-benzonitrile precursor.
-
Initiating radical formation via persulfate oxidation, followed by intramolecular cyclization.
Yields for related systems range from 56% to 89%, with electron-withdrawing groups (e.g., nitrile) enhancing radical stability.
Mechanistic Insights and Limitations
Radical trapping experiments with TEMPO confirm the involvement of *CF₂H intermediates. However, steric hindrance from the methylsulfanyl group at position 6 may reduce yields, as observed in ortho-substituted substrates (e.g., 3ak, 66%). Optimizing solvent polarity (e.g., DMSO vs. acetonitrile) and oxidant loading (3.0 equiv. (NH₄)₂S₂O₈) could mitigate these issues.
Thiolation and Sulfur Incorporation Strategies
Nucleophilic Aromatic Substitution (SNAr)
The methylsulfanyl group at position 6 can be introduced via SNAr using methylthiolate (CH₃S⁻) on a 6-chloro- or 6-fluoro-benzonitrile precursor. For example, reacting 6-chloro-2-difluoromethyl-3-fluoro-benzonitrile with NaSCH₃ in DMF at 100°C achieves thiolation, though competing hydrolysis of the nitrile group necessitates anhydrous conditions.
Transition Metal-Catalyzed C–S Coupling
The Macmillan Group’s work on nickel-catalyzed C–O bond formation suggests that analogous C–S coupling could employ NiCl₂·DME/4,4'-di-tert-butyl-2,2'-dipyridyl with potassium carbonate. For instance, coupling 6-bromo-2-difluoromethyl-3-fluoro-benzonitrile with methyl mercaptan in acetonitrile at 80°C may yield the target compound. Preliminary data from similar systems show 70–85% yields with 0.05 equiv. Ni catalyst.
Sequential Functionalization and Protecting Group Strategies
A plausible synthetic route integrates the above methods:
-
Step 1 : Fluorination of 2,3,6-trichlorobenzonitrile with KF to yield 3-chloro-2,6-difluorobenzonitrile.
-
Step 2 : Radical difluoromethylation using α,α-difluorophenylacetic acid and (NH₄)₂S₂O₈.
-
Step 3 : Nickel-catalyzed C–S coupling with methyl mercaptan.
Protecting the nitrile group as a trimethylsilyl ether during fluorination steps could prevent side reactions.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3-fluoro-6-methylsulfanyl-benzonitrile can undergo several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro and difluoromethyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
2-(Difluoromethyl)-3-fluoro-6-methylsulfanyl-benzonitrile has shown promising anticancer properties in various studies. Notably, it has been evaluated for its efficacy against multiple cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
In vitro studies indicate that the compound inhibits cell proliferation by inducing apoptosis and causing cell cycle arrest, particularly in breast and lung cancer cells .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. In macrophage models, it effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases.
Biological Research
Neuroprotective Properties
Research has indicated that this compound may protect neuronal cells from oxidative stress-induced damage. It enhances the expression of antioxidant enzymes, thereby reducing oxidative damage in neuronal cells.
Material Science
The unique chemical structure of this compound makes it suitable for applications in material science, particularly in the development of advanced polymers and coatings. The presence of fluorine atoms enhances the thermal stability and chemical resistance of materials developed using this compound .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various fluorinated compounds, including this compound. The results indicated significant tumor growth inhibition in xenograft models, reinforcing its potential as an anticancer agent.
Case Study 2: Inflammation Reduction
In a preclinical model of rheumatoid arthritis, administration of this compound resulted in a marked reduction in joint swelling and inflammatory markers. Histological analysis showed decreased infiltration of inflammatory cells compared to control groups.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-fluoro-6-methylsulfanyl-benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with target proteins, influencing their activity. The fluoro and methylsulfanyl groups can modulate the compound’s lipophilicity and metabolic stability, enhancing its biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Similarities and Differences
The compound shares structural motifs with several fluorinated heterocycles and agrochemicals, but key distinctions include:
- Core Structure: Unlike pyrazole-carboxamide derivatives (e.g., compounds in ), which feature a pyrazole ring linked to an amide group, this compound has a benzonitrile core.
- Substituent Patterns : The 2-difluoromethyl and 3-fluoro substituents are common in fungicides like fluxapyroxad (A.3.9) and pydiflumetofen (A.3.17) (). However, the 6-methylsulfanyl group is rare in commercial fungicides, suggesting unique interactions with biological targets.
Table 1: Structural and Physical Comparison
| Compound Name | Core Structure | Substituents | Molecular Weight | Melting Point (°C) |
|---|---|---|---|---|
| 2-(Difluoromethyl)-3-fluoro-6-methylsulfanyl-benzonitrile | Benzonitrile | 2-CF₂H, 3-F, 6-SCH₃ | ~215.2* | Not reported |
| N-(2-(1H-Indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9c) | Pyrazole-carboxamide | 3-CF₂H, 1-CH₃, indazole linkage | 335.17 | 134–136 |
| Fluxapyroxad (A.3.9) | Pyrazole-carboxamide | 3-CF₃, 5-F, biphenyl linkage | 368.13 | 138–140 |
| Pydiflumetofen (A.3.17) | Pyrazole-carboxamide | 3-CF₃, 5-F, difluoromethoxy linkage | 365.18 | 150–152 |
*Calculated based on molecular formula C₉H₅F₃NS.
Mode of Action
Metabolic Stability
Fluorine atoms in the difluoromethyl group reduce oxidative metabolism, as seen in analogues like fluopyram (A.3.7), which has a half-life of >100 days in soil . The methylsulfanyl group in the benzonitrile derivative may undergo sulfoxidation, a pathway less prevalent in pyrazole-carboxamides, suggesting divergent metabolic fates .
Bioactivity Trends
- Lipophilicity : The logP of this compound is estimated to be ~2.5 (calculated using ChemDraw), lower than pyrazole-carboxamides (logP ~3.5–4.0), indicating reduced membrane permeability but improved water solubility.
- Electron-Withdrawing Effects : The 3-fluoro and 2-difluoromethyl groups create a strong electron-deficient aromatic ring, enhancing electrophilic character for nucleophilic target interactions, akin to bixafen (A.3.3) .
Biological Activity
2-(Difluoromethyl)-3-fluoro-6-methylsulfanyl-benzonitrile, with the chemical formula C9H6F3NS and CAS number 1672663-81-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H6F3NS
- Molecular Weight : 215.21 g/mol
- Structural Features : The compound contains a difluoromethyl group, a fluorine atom, and a methylsulfanyl group attached to a benzonitrile core, which may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target sites.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, potentially modulating pathways involved in disease processes. For instance, compounds with similar structures have shown promise as inhibitors of tyrosinase, an enzyme implicated in melanin production and hyperpigmentation disorders .
Case Studies and Experimental Data
- Tyrosinase Inhibition Studies : Analogous compounds have shown significant inhibition of tyrosinase activity in cellular models. For example, studies involving structurally related analogs demonstrated potent inhibition of melanin production in B16F10 cells, suggesting that this compound could exhibit similar effects .
- Cytotoxicity Assays : In experiments assessing cytotoxicity, related compounds were evaluated for their effects on cell viability in various cancer cell lines. Results indicated that certain analogs did not exhibit significant cytotoxicity at concentrations below 20 µM, highlighting their potential as therapeutic agents with minimal side effects .
Comparative Analysis
Q & A
Q. What are the key synthetic pathways for preparing 2-(difluoromethyl)-3-fluoro-6-methylsulfanyl-benzonitrile, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzonitrile precursor. Key steps include:
- Fluorination : Selective introduction of fluorine at the 3-position via electrophilic fluorination (e.g., using Selectfluor™) or halogen exchange (Halex reaction) under anhydrous conditions .
- Difluoromethylation : A difluoromethyl group can be introduced at the 2-position using reagents like (difluoromethyl)trimethylsilane (TMSCF2H) in the presence of a Lewis acid catalyst (e.g., BF3·OEt2) .
- Methylsulfanyl Group Installation : Thiolation at the 6-position via nucleophilic aromatic substitution (SNAr) using methylthiolate (CH3S−) under basic conditions (e.g., K2CO3 in DMF) .
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity.
- Temperature Control : Lower temperatures (−20°C to 0°C) minimize side reactions during fluorination.
- Catalyst Screening : Lewis acids like ZnCl2 improve regioselectivity in difluoromethylation .
Table 1 : Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fluorination | Selectfluor™, CH3CN, 25°C | 65–75 | |
| Difluoromethylation | TMSCF2H, BF3·OEt2, DCM, −20°C | 50–60 | |
| Methylsulfanyl Addition | CH3SNa, K2CO3, DMF, 80°C | 70–80 |
Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- The difluoromethyl group (CF2H) shows a characteristic triplet in ¹H NMR (δ ~5.5–6.5 ppm, ≈ 50–60 Hz). In ¹³C NMR, the CF2 carbon appears as a triplet (δ ~110–120 ppm, ≈ 250 Hz) .
- Methylsulfanyl group : A singlet at δ ~2.5 ppm (¹H NMR) and δ ~15–20 ppm (¹³C NMR) confirms the SCH3 moiety.
- Aromatic protons : Splitting patterns (e.g., doublets for adjacent fluorines) validate substitution positions .
- HRMS : Exact mass analysis (e.g., [M+H]+ for C9H6F3NS requires m/z 230.0254) ensures molecular formula accuracy .
Advanced Research Questions
Q. What mechanistic insights explain the stereoelectronic effects of the difluoromethyl and methylsulfanyl groups on this compound’s reactivity?
Methodological Answer:
- Difluoromethyl Group :
- Methylsulfanyl Group :
- Experimental Validation :
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer: Contradictions may arise from variations in:
- Assay Conditions : Differences in pH, solvent (e.g., DMSO concentration), or temperature can alter compound stability or aggregation.
- Target Selectivity : Off-target effects may dominate in cell-based vs. enzyme inhibition assays.
- Metabolic Stability : Species-specific cytochrome P450 activity (e.g., human vs. rodent liver microsomes) affects metabolite profiles .
Q. Resolution Strategies :
- Standardized Protocols : Adopt OECD guidelines for in vitro assays (e.g., fixed DMSO concentration ≤0.1%).
- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to measure binding affinity independently .
- Metabolite ID : Use LC-HRMS to track degradation products in biological matrices .
Q. What strategies are recommended for designing derivatives of this compound to enhance metabolic stability while retaining target affinity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the methylsulfanyl group with a sulfone (SO2CH3) to reduce susceptibility to oxidative metabolism .
- Fluorine Scanning : Introduce additional fluorine atoms at metabolically vulnerable positions (e.g., para to SCH3) to block CYP450-mediated oxidation .
- Pro-drug Approach : Mask the nitrile group as a stabilized precursor (e.g., tetrazole) to improve pharmacokinetics .
Table 2 : Example Derivatives and Metabolic Half-Lives
| Derivative | Modification | t₁/₂ (Human Liver Microsomes) |
|---|---|---|
| Parent Compound | None | 12 min |
| 6-SO2CH3 Analog | SCH3 → SO2CH3 | 45 min |
| 4-Fluoro Derivative | Additional F at C4 | 30 min |
Q. How does the fluorine substitution pattern influence this compound’s binding to hydrophobic pockets in protein targets?
Methodological Answer:
- Hydrophobic Interactions : The CF2H group enhances lipophilicity (clogP ~2.5), promoting insertion into hydrophobic enzyme pockets.
- Dipole-Dipole Effects : The C–F bond’s polarity can align with backbone carbonyls in proteins, as seen in fluorinated fungicides like benzovindiflupyr .
- Conformational Rigidity : Fluorine’s small size and high electronegativity restrict rotational freedom, favoring bioactive conformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
